molecular formula C12H18N2O5 B14747256 Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate CAS No. 5127-36-6

Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate

Cat. No.: B14747256
CAS No.: 5127-36-6
M. Wt: 270.28 g/mol
InChI Key: OXTFJIAQPPYRTN-UHFFFAOYSA-N
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Description

Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate is a complex organic compound with a unique structure that includes a dioxolane ring and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The dioxolane ring provides stability and can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate is unique due to its combination of a dioxolane ring and a cyano group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.

Properties

CAS No.

5127-36-6

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate

InChI

InChI=1S/C12H18N2O5/c1-11(2,8-13)14-9(15)6-12(7-10(16)17-3)18-4-5-19-12/h4-7H2,1-3H3,(H,14,15)

InChI Key

OXTFJIAQPPYRTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)NC(=O)CC1(OCCO1)CC(=O)OC

Origin of Product

United States

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